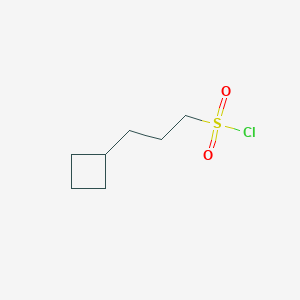
Cloruro de 3-ciclobutilpropano-1-sulfonilo
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Cyclobutylpropane-1-sulfonyl chloride is an organic compound with the molecular formula C7H13ClO2S and a molecular weight of 196.69 g/mol . It is a sulfonyl chloride derivative, characterized by the presence of a cyclobutyl group attached to a propane chain, which is further connected to a sulfonyl chloride functional group. This compound is of interest in various chemical and industrial applications due to its reactivity and potential for forming diverse chemical products.
Aplicaciones Científicas De Investigación
3-Cyclobutylpropane-1-sulfonyl chloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various sulfonyl-containing compounds.
Biology: Employed in the synthesis of biologically active molecules, including enzyme inhibitors and receptor ligands.
Medicine: Utilized in the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: Applied in the production of specialty chemicals, agrochemicals, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclobutylpropane-1-sulfonyl chloride typically involves the reaction of cyclobutylpropane with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group. The general reaction scheme can be represented as follows:
[ \text{Cyclobutylpropane} + \text{Chlorosulfonic Acid} \rightarrow \text{3-Cyclobutylpropane-1-sulfonyl chloride} + \text{HCl} ]
The reaction is usually conducted at low temperatures to prevent side reactions and to achieve high yields of the desired product .
Industrial Production Methods
In an industrial setting, the production of 3-Cyclobutylpropane-1-sulfonyl chloride involves large-scale reactors where the reactants are mixed and maintained at optimal temperatures and pressures. The process is designed to maximize efficiency and minimize waste. The product is then purified through distillation or recrystallization to obtain a high-purity compound suitable for various applications .
Análisis De Reacciones Químicas
Types of Reactions
3-Cyclobutylpropane-1-sulfonyl chloride undergoes several types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols to form sulfonamides, sulfonates, or sulfonothioates, respectively.
Reduction Reactions: The compound can be reduced to form the corresponding sulfonyl hydride.
Oxidation Reactions: It can undergo oxidation to form sulfonic acids or sulfonyl fluorides.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction.
Reduction Reactions: Commonly performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: Often conducted using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols.
Sulfonothioates: Formed by the reaction with thiols.
Sulfonic Acids: Formed by oxidation reactions.
Mecanismo De Acción
The mechanism of action of 3-Cyclobutylpropane-1-sulfonyl chloride involves its reactivity as a sulfonylating agent. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form covalent bonds with nucleophiles, leading to the formation of sulfonamide, sulfonate, or sulfonothioate derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .
Comparación Con Compuestos Similares
Similar Compounds
3-Chloropropane-1-sulfonyl chloride: Similar in structure but with a chloropropane group instead of a cyclobutyl group.
Cyclopropanesulfonyl chloride: Contains a cyclopropane ring instead of a cyclobutane ring.
Methanesulfonyl chloride: A simpler sulfonyl chloride with a methane group instead of a cyclobutylpropane group.
Uniqueness
3-Cyclobutylpropane-1-sulfonyl chloride is unique due to the presence of the cyclobutyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and the types of products formed in chemical reactions, making it a valuable compound in synthetic chemistry and industrial applications .
Propiedades
IUPAC Name |
3-cyclobutylpropane-1-sulfonyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13ClO2S/c8-11(9,10)6-2-5-7-3-1-4-7/h7H,1-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBPRJSUIGLFYHT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)CCCS(=O)(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-[2-Oxo-2-[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]ethyl]-1,3-benzoxazol-2-one](/img/structure/B2363981.png)
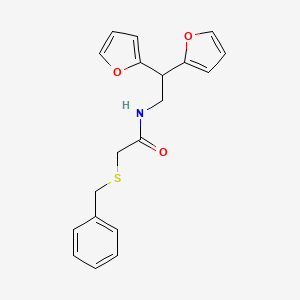
![Tert-butyl N-[[(1R,3S)-3-hydroxy-2,2-dimethylcyclobutyl]methyl]carbamate](/img/structure/B2363983.png)

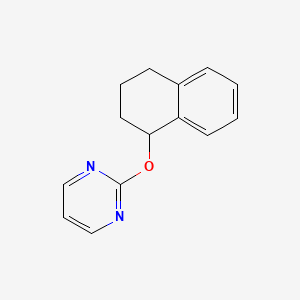
![(2,2-Dimethylspiro[3.3]heptan-6-yl)methanesulfonyl chloride](/img/structure/B2363988.png)
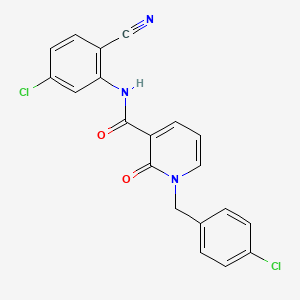
![Lithium;2,6-dimethylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B2363993.png)
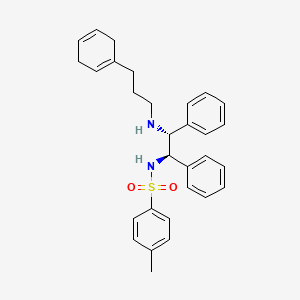
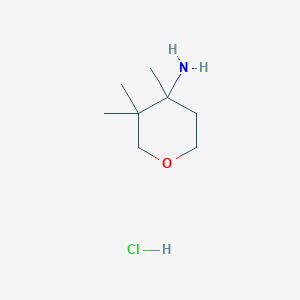
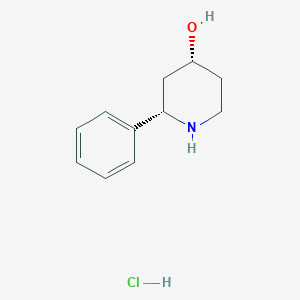
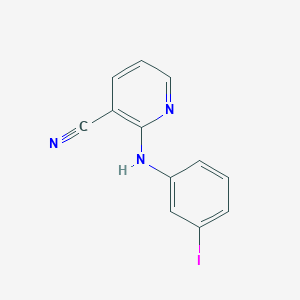
![2-[3-(2,4-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2364001.png)
![1-[6-(Cyclohexylamino)-2,2-diphenyl-4-(trichloromethyl)-1-oxa-3-azonia-2-boranuidacyclohexa-3,5-dien-5-yl]ethanone](/img/structure/B2364002.png)
